molecular formula C13H20N2 B7846064 N*1*-Cyclopropyl-N*1*-(3-methyl-benzyl)-ethane-1,2-diamine

N*1*-Cyclopropyl-N*1*-(3-methyl-benzyl)-ethane-1,2-diamine

Cat. No.: B7846064
M. Wt: 204.31 g/mol
InChI Key: FMFWHPXOZSFOSV-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amine groups. This compound features a cyclopropyl group and a 3-methyl-benzyl group attached to the ethane-1,2-diamine backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the alkylation of ethane-1,2-diamine with cyclopropyl and 3-methyl-benzyl halides under basic conditions. The reaction typically proceeds as follows:

    Step 1: Ethane-1,2-diamine is reacted with cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base such as sodium hydroxide.

    Step 2: The intermediate product is then reacted with 3-methyl-benzyl halide (e.g., 3-methyl-benzyl chloride) under similar conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N1-Cyclopropyl-N1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine : Unique due to the presence of both cyclopropyl and 3-methyl-benzyl groups.
  • N1-Cyclopropyl-N1-(benzyl)-ethane-1,2-diamine : Lacks the methyl group on the benzyl ring.
  • N1-Cyclopropyl-N1-(3-methyl-phenyl)-ethane-1,2-diamine : Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

The presence of both cyclopropyl and 3-methyl-benzyl groups in N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine imparts unique steric and electronic properties, making it distinct from other similar compounds

Biological Activity

N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics, which may influence its biological activity. This article explores the compound's biological properties, including its potential as an antimicrobial and anticancer agent, alongside detailed research findings and case studies.

Chemical Structure and Properties

N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine is characterized by a cyclopropyl group and a 3-methylbenzyl moiety. The molecular formula is C₁₃H₁₈N₂, indicating the presence of two nitrogen atoms in its structure. The presence of these functional groups contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine exhibit significant antimicrobial properties. For instance, derivatives of N-benzyl ethylenediamine have shown promising activity against various bacterial strains. A study demonstrated that certain diamine derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Type
N-benzyl ethylenediamine derivative0.0005-0.032Antibacterial
N¹-Cyclopropyl-N¹-(3-methyl-benzyl)TBDUnder Investigation

Anticancer Activity

The anticancer potential of N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related diamines have shown significant activity against gastric adenocarcinoma cells, suggesting that modifications in the structure can enhance their efficacy in cancer treatment .

Table 2: Anticancer Efficacy of Related Compounds

Compound NameCell Line TestedIC₅₀ (μM)
Salinomycin N-benzyl amidesMKN-45 (gastric cancer)< 10
N¹-Cyclopropyl-N¹-(3-methyl-benzyl)TBDUnder Investigation

The mechanism by which N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The amine groups present in the compound can participate in various reactions, potentially leading to the modulation of biological pathways that are crucial for antimicrobial and anticancer activities.

Case Studies

  • Anticonvulsant Properties : In a study involving similar compounds, researchers found that certain derivatives exhibited anticonvulsant activities in animal models. The structure-activity relationship indicated that specific substitutions could enhance efficacy against seizures .
  • Synergistic Effects : Research has highlighted the additive effects of combining N-benzyl derivatives with other antimalarial agents like chloroquine. This suggests potential for developing combination therapies that leverage the unique properties of N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-3-2-4-12(9-11)10-15(8-7-14)13-5-6-13/h2-4,9,13H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFWHPXOZSFOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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